molecular formula C13H15N3O2 B2543040 N-[(2,4-dimethoxyphenyl)methyl]pyrimidin-2-amine CAS No. 1275699-51-8

N-[(2,4-dimethoxyphenyl)methyl]pyrimidin-2-amine

Cat. No. B2543040
Key on ui cas rn: 1275699-51-8
M. Wt: 245.282
InChI Key: LYKHJQWZCXZBTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09096558B2

Procedure details

A mixture of 2-chloropyrimidine (1.37 g, 12 mmol), 2,4-dimethoxybenzylamine (2.61 g, 15.6 mmol) and triethylamine (2.51 mL, 18 mmol) in ethanol (8 mL) was heated in the microwave at 120° C. for 15 minutes. Water was added to the reaction mixture and the mixture extracted with dichloromethane (×3). The combined organic layers were washed with brine, dried over magnesium sulfate and concentrated in vacuo. The residue was purified using silica gel column chromatography (20-50% ethyl acetate in heptane gradient elution) to afford the title compound as a white solid (2.14 g, 72%).
Quantity
1.37 g
Type
reactant
Reaction Step One
Quantity
2.61 g
Type
reactant
Reaction Step One
Quantity
2.51 mL
Type
reactant
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
72%

Identifiers

REACTION_CXSMILES
Cl[C:2]1[N:7]=[CH:6][CH:5]=[CH:4][N:3]=1.[CH3:8][O:9][C:10]1[CH:17]=[C:16]([O:18][CH3:19])[CH:15]=[CH:14][C:11]=1[CH2:12][NH2:13].C(N(CC)CC)C.O>C(O)C>[CH3:8][O:9][C:10]1[CH:17]=[C:16]([O:18][CH3:19])[CH:15]=[CH:14][C:11]=1[CH2:12][NH:13][C:2]1[N:7]=[CH:6][CH:5]=[CH:4][N:3]=1

Inputs

Step One
Name
Quantity
1.37 g
Type
reactant
Smiles
ClC1=NC=CC=N1
Name
Quantity
2.61 g
Type
reactant
Smiles
COC1=C(CN)C=CC(=C1)OC
Name
Quantity
2.51 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
8 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the mixture extracted with dichloromethane (×3)
WASH
Type
WASH
Details
The combined organic layers were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified
WASH
Type
WASH
Details
silica gel column chromatography (20-50% ethyl acetate in heptane gradient elution)

Outcomes

Product
Name
Type
product
Smiles
COC1=C(CNC2=NC=CC=N2)C=CC(=C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 2.14 g
YIELD: PERCENTYIELD 72%
YIELD: CALCULATEDPERCENTYIELD 72.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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